molecular formula C21H25N3O4 B2580689 N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide CAS No. 1705754-65-9

N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide

Cat. No.: B2580689
CAS No.: 1705754-65-9
M. Wt: 383.448
InChI Key: WZNLPFKXDNPZOV-UHFFFAOYSA-N
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Description

“N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide” is a complex organic compound that may have potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes an indoline moiety, a hydroxyethyl group, and a methoxybenzyl group, all connected through an oxalamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide” typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Indoline Moiety: Starting with the synthesis of the indoline ring through cyclization reactions.

    Introduction of the Hydroxyethyl Group: Functionalization of the indoline ring with a hydroxyethyl group using appropriate reagents and conditions.

    Attachment of the Methoxybenzyl Group: Coupling the methoxybenzyl group to the intermediate compound.

    Formation of the Oxalamide Linkage: Finally, the oxalamide linkage is formed through a condensation reaction between the intermediate and oxalic acid derivatives.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyethyl group.

    Reduction: Reduction reactions could target the oxalamide linkage or other functional groups.

    Substitution: Substitution reactions may occur at the aromatic rings or other reactive sites.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Including halogens, nucleophiles, or electrophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

“N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide” could have various applications in scientific research:

    Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.

    Industry: Use in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with molecular targets. Potential pathways could include:

    Binding to Enzymes: Inhibiting or activating specific enzymes.

    Interaction with Receptors: Modulating receptor activity in biological systems.

    Pathway Modulation: Affecting signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-hydroxyethyl)-N2-(2-methoxybenzyl)oxalamide
  • N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-benzyl oxalamide
  • N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide

Uniqueness

“N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide” is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N'-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-N-[(2-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4/c1-24-10-9-14-11-15(7-8-17(14)24)18(25)13-23-21(27)20(26)22-12-16-5-3-4-6-19(16)28-2/h3-8,11,18,25H,9-10,12-13H2,1-2H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZNLPFKXDNPZOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCC3=CC=CC=C3OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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